![molecular formula C20H22N2O4S B4447094 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline
Vue d'ensemble
Description
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline is a potent inhibitor of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline, which is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline is involved in the activation of various signaling pathways that are dysregulated in many diseases such as cancer and neurodegenerative diseases. By inhibiting 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline, 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline can modulate these signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline has been shown to have neuroprotective effects and may prevent neuronal cell death. In immunology, this compound has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline in lab experiments is its potent inhibitory effect on 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline, which allows for the modulation of various signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are many future directions for the study of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline. One potential direction is the development of more potent and selective inhibitors of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline that can be used in the treatment of various diseases. Another potential direction is the study of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, the immunomodulatory effects of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline can be further studied to explore its potential applications in the treatment of autoimmune diseases.
Applications De Recherche Scientifique
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, this compound has shown promising results as a potential anti-cancer agent due to its ability to inhibit 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline, which is overexpressed in many types of cancer cells. In neurobiology, 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
[5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxyphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-19-9-8-16(14-17(19)20(23)21-11-4-5-12-21)27(24,25)22-13-10-15-6-2-3-7-18(15)22/h2-3,6-9,14H,4-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWPWZVARIRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methoxyphenyl](pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



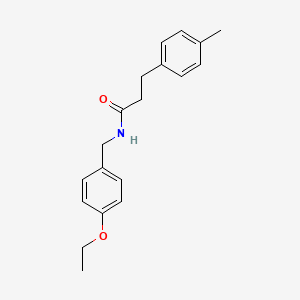
![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
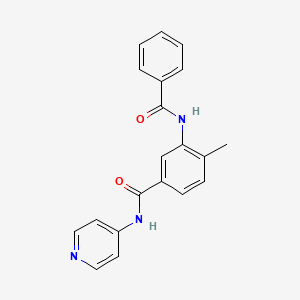
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)
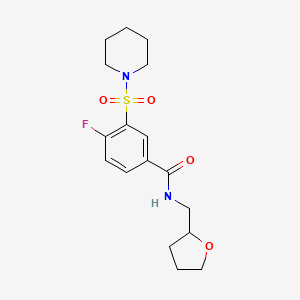
![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)
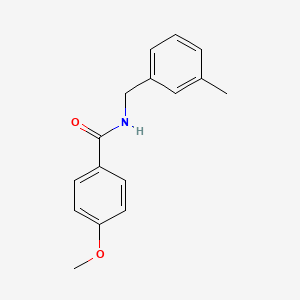
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4447088.png)
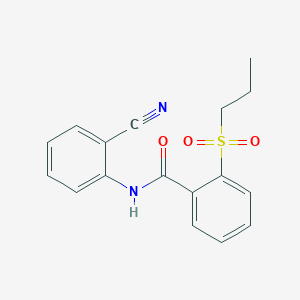
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4447103.png)

amino]methyl}benzamide](/img/structure/B4447114.png)
![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)